molecular formula C24H26N4O4S B11376968 1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11376968
M. Wt: 466.6 g/mol
InChI Key: UARPDRQZFWFKPT-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure with a dihydropyridazine core, a 4-methylphenyl substituent, and a sulfonamide group incorporating the 4-methylpiperidine moiety . The presence of the piperidine sulfonamide group is a notable structural feature seen in compounds with various bioactive properties, making it a valuable scaffold in medicinal chemistry and drug discovery research . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can leverage this chemical in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Its specific mechanism of action and primary research applications are areas of active investigation, but its sophisticated architecture suggests potential for probing biological pathways involving enzymes or receptors that recognize similar sulfonamide or heterocyclic structures.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-17-3-7-20(8-4-17)28-16-13-22(29)23(26-28)24(30)25-19-5-9-21(10-6-19)33(31,32)27-14-11-18(2)12-15-27/h3-10,13,16,18H,11-12,14-15H2,1-2H3,(H,25,30)

InChI Key

UARPDRQZFWFKPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Sulfonylation Reaction

A modified procedure from involves:

  • Reagents : 4-Aminobenzenesulfonyl chloride (1.2 eq), 4-methylpiperidine (1 eq), triethylamine (2 eq).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Stirring at 20°C for 3 hours.

  • Workup : Washing with saturated NaHCO₃, drying over MgSO₄, and solvent evaporation.

  • Yield : 82–88% after silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 3.20–3.15 (m, 4H, piperidine-H), 2.85 (s, 3H, N–CH₃), 1.65–1.50 (m, 4H, piperidine-H).

Amidation: Coupling the Carboxylic Acid and Amine Intermediates

The final step involves forming the carboxamide bond between the dihydropyridazine-3-carboxylic acid and 4-[(4-methylpiperidin-1-yl)sulfonyl]phenylamine.

Activation and Coupling

  • Activation Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) with hydroxybenzotriazole (HOBt, 1.5 eq).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Stirring at 25°C for 18 hours under nitrogen.

  • Workup : Extraction with ethyl acetate, washing with 5% HCl and brine, drying over Na₂SO₄.

  • Yield : 75–80% after HPLC purification.

Optimization Data

ParameterTested RangeOptimal ValueYield Impact
Coupling AgentEDCl, DCC, HATUEDCl/HOBt+15% vs DCC
SolventDMF, THF, DCMDMF+20% vs THF
Temperature0°C, 25°C, 40°C25°C+12% vs 0°C

Purification and Characterization

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column).

  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes.

  • Purity : >98% (UV detection at 254 nm).

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₂₄H₂₆N₄O₄S [M+H]⁺: 466.6; found: 466.5.

  • ¹³C NMR (DMSO-d₆) : δ 170.2 (C=O), 162.4 (pyridazine-C4), 144.1 (sulfonamide-SO₂), 137.8–123.4 (aromatic carbons).

Challenges and Mitigation Strategies

  • Steric Hindrance in Sulfonylation : Using excess triethylamine (2.5 eq) and extending reaction time to 6 hours improves yields to >90%.

  • Amidation Side Reactions : Pre-activating the carboxylic acid for 30 minutes before adding the amine reduces dimerization.

Comparative Analysis of Alternative Routes

MethodStepsTotal YieldPurityCost Efficiency
Linear Synthesis545%95%Moderate
Convergent Synthesis368%98%High

The convergent approach, isolating intermediates before coupling, offers superior efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), palladium on carbon (for hydrogenation reactions)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
Target Compound 1,4-dihydropyridazine-3-carboxamide R1: 4-methylphenyl; R2: 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl ~525 (estimated) N/A Hypothesized kinase inhibition
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 1,4-dihydropyridazine-3-carboxamide R1: 4-methoxyphenyl; R2: 3,4-dichlorophenyl ~444 (calculated) N/A Unknown activity; structural analog
1-(3-Chloro-4-fluorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (42) 1,4-dihydropyridazine-3-carboxamide R1: 3-chloro-4-fluorophenyl; R2: 3-fluoro-4-(quinoline-linked 4-methylpiperidinyl)phenyl ~772 (calculated) 112.5–113.7 c-Met inhibitor (IC50: <10 nM)
N-(3-Fluoro-4-((6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide 1,4-dihydropyridazine-3-carboxamide R1: 4-fluorophenyl; R2: 3-fluoro-4-(quinoline-linked 4-methylpiperazinyl)phenyl ~785 (calculated) N/A Enhanced solubility (piperazine)

Key Observations

  • Substituent Effects :
    • The 4-methylpiperidin-1-ylsulfonyl group in the target compound likely improves lipophilicity (logP ~3.5 predicted) compared to methoxy or halogenated phenyl substituents in analogs .
    • Halogenated Aromatic Rings (e.g., 3-chloro-4-fluorophenyl in compound 42) correlate with higher kinase inhibitory potency, as seen in c-Met inhibitors .
    • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., compound 45 derivatives) exhibit enhanced aqueous solubility due to increased hydrogen bonding capacity .

Sulfonamide-Linked Heterocycles

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) share the sulfonamide pharmacophore but differ in core heterocycles (pyrazolo-pyrimidine vs. dihydropyridazine). These analogs demonstrate that sulfonamide groups paired with bulky aromatic systems enhance target selectivity but may reduce metabolic stability .

Research Findings and Limitations

  • Synthetic Challenges: The target compound’s 4-methylpiperidin-1-ylsulfonyl group complicates synthesis, requiring multi-step functionalization of the phenyl ring, as seen in related quinoline derivatives (yields: 35–44% in ).
  • Thermodynamic Stability : The dihydropyridazine core’s 4-oxo group may confer rigidity, improving binding affinity compared to fully aromatic pyridazines .

Biological Activity

The compound 1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 396.49 g/mol. The structure includes a dihydropyridazine core, which is known for its diverse biological applications.

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar in structure to this compound possess notable antimicrobial properties. For instance, derivatives with piperidine and sulfonamide groups have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. Preliminary findings suggest that the compound may inhibit butyrylcholinesterase (BChE) activity, which could lead to therapeutic applications in Alzheimer's disease . The IC50 values for related compounds indicate moderate to high inhibitory potential.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood disorders. It is hypothesized to modulate glutamate receptors, which play a critical role in synaptic plasticity and transmission .

The mechanisms by which this compound exerts its biological effects are primarily linked to its structural components:

  • Dihydropyridazine Core : Known for its ability to interact with various biological targets, potentially influencing receptor activity.
  • Piperidine Ring : This moiety is often associated with neuroactive properties, enhancing the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives with piperidine and sulfonamide groups showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Research : In vitro studies indicated that related compounds exhibited selective inhibition of cholinesterases, suggesting their potential as cognitive enhancers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Cholinesterase InhibitionModerate inhibition (IC50 values)
NeuropharmacologicalModulation of glutamate receptors

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis of structurally analogous compounds (e.g., dihydropyridines and sulfonamide derivatives) typically involves:

  • Multi-step reactions starting from piperidine or pyridazine precursors, with intermediates formed via nucleophilic substitution, amidation, or sulfonylation .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate coupling reactions .
  • Temperature control : Reactions often proceed at 60–100°C in polar aprotic solvents (e.g., DMF, DMSO) .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): For unambiguous confirmation of 3D structure .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Test activity against kinases or proteases, given the compound’s sulfonamide and carboxamide motifs .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in sulfonylation or amidation steps .
  • Machine learning-driven reaction design : ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on phenyl rings) to isolate contributions to bioactivity .
  • Metabolic stability assays : Compare half-life in liver microsomes to rule out pharmacokinetic variability .

Q. How can experimental design (DoE) improve yield and reproducibility?

  • Factorial design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–80% for amidation reactions) .

Methodological Recommendations

  • Contradiction analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) to validate mechanisms .
  • Scale-up challenges : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates during large-scale synthesis .

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